
(R)-Clenbuterol
概要
説明
®-Clenbuterol is a chiral compound belonging to the class of β2-adrenergic agonists. It is primarily known for its bronchodilator properties, making it useful in the treatment of respiratory conditions such as asthma. The compound has also gained attention for its anabolic effects, which have led to its use in performance enhancement and bodybuilding.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Clenbuterol typically involves the following steps:
Starting Material: The synthesis begins with 4-amino-3,5-dichlorobenzyl alcohol.
Reaction with Isopropylamine: The starting material is reacted with isopropylamine under controlled conditions to form the intermediate.
Cyclization: The intermediate undergoes cyclization to form the desired ®-Clenbuterol.
Industrial Production Methods
Industrial production of ®-Clenbuterol involves large-scale synthesis using similar reaction steps but optimized for higher yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
®-Clenbuterol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include various oxidized metabolites.
Reduction: Reduced forms of ®-Clenbuterol with modified functional groups.
Substitution: Substituted derivatives with different halogen atoms.
科学的研究の応用
Cardiac Treatment
Clenbuterol has been investigated for its potential benefits in treating heart failure. A study demonstrated that chronic administration of clenbuterol improved left ventricular function in heart failure models by enhancing sarcomere shortening and normalizing myofilament sensitivity to calcium. Specifically, the left ventricular ejection fraction (LVEF) increased significantly in patients treated with clenbuterol compared to controls, indicating improved cardiac performance .
Study | Findings | Implications |
---|---|---|
Liggett et al. (2008) | Clenbuterol improved LVEF from 35.9% to 52.1% | Supports its use in heart failure recovery strategies |
JTCVS Study (2001) | Enhanced systolic function in sheep models | Suggests potential for clinical applications in cardiac hypertrophy |
Skeletal Muscle Hypertrophy
Clenbuterol is widely recognized for its anabolic effects on skeletal muscle. Research indicates that it induces muscle hypertrophy by stimulating protein synthesis and inhibiting proteolysis. Chronic treatment has shown a shift from slow-twitch to fast-twitch muscle fibers, enhancing overall muscle mass .
Study | Findings | Implications |
---|---|---|
PLOS ONE Study (2014) | Increased muscle fiber size and force production | Potential therapeutic use in muscle-wasting diseases |
ResearchGate Review (2007) | Anabolic effects similar to steroids | Raises ethical concerns in sports |
Performance Enhancement
Due to its ability to promote fat loss and muscle gain, clenbuterol has been misused by athletes as a performance-enhancing drug. Its use is banned in competitive sports, yet it remains popular among bodybuilders and athletes seeking to improve physical performance .
Fat Loss
Clenbuterol's thermogenic properties make it effective for reducing subcutaneous fat while preserving lean muscle mass. Studies have shown that it can significantly reduce body fat percentage without adversely affecting muscle strength .
Clinical Trials
Several clinical trials have examined the efficacy of clenbuterol in heart failure patients:
- One trial involved administering clenbuterol to patients with advanced heart failure, resulting in improved cardiac function and reduced symptoms.
- Another study focused on the effects of clenbuterol on muscle wasting in patients undergoing chemotherapy, showing promising results in maintaining muscle mass.
Animal Studies
Research involving rat models has provided insights into the mechanisms of action:
- A study found that chronic clenbuterol treatment led to significant hypertrophy of skeletal muscles, with alterations in calcium handling that could influence muscle contractility .
- Another investigation revealed that while absolute force production increased, specific force production remained unchanged, indicating complex interactions between clenbuterol treatment and muscle physiology .
作用機序
®-Clenbuterol exerts its effects by binding to β2-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in bronchodilation and muscle relaxation. The compound also influences protein synthesis pathways, contributing to its anabolic effects.
類似化合物との比較
Similar Compounds
Salbutamol: Another β2-adrenergic agonist used as a bronchodilator.
Terbutaline: Similar in function but with different pharmacokinetic properties.
Formoterol: A long-acting β2-adrenergic agonist with similar applications.
Uniqueness
®-Clenbuterol is unique due to its chiral nature, which can result in different pharmacological effects compared to its racemic mixture. Its potent anabolic effects also distinguish it from other β2-adrenergic agonists.
生物活性
(R)-Clenbuterol, a selective β2-adrenergic receptor agonist, is primarily recognized for its bronchodilator properties and has gained attention for its potential therapeutic applications in metabolic disorders and muscle wasting conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
This compound exerts its biological effects primarily through the activation of the β2-adrenergic receptors (β2-ARs). The binding of clenbuterol to these receptors activates adenylyl cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP), which subsequently activates protein kinase A (PKA). This pathway influences various physiological processes, including glucose metabolism, muscle hypertrophy, and bronchodilation.
Key Mechanisms:
- Activation of β2-ARs : Clenbuterol selectively binds to β2-ARs, with a β2/β1 ratio of approximately 4.0, facilitating its potent effects on muscle and metabolic tissues .
- Increased cAMP Levels : The activation of adenylyl cyclase results in elevated cAMP levels, promoting various downstream signaling pathways that enhance metabolic activity and muscle growth .
- Skeletal Muscle Effects : Chronic administration of clenbuterol has been shown to increase skeletal muscle mass by enhancing protein synthesis and reducing protein degradation .
1. Metabolic Activity
Recent studies have demonstrated that clenbuterol improves glucose homeostasis through enhanced skeletal muscle glucose uptake. In mouse models, clenbuterol administration led to significant improvements in glucose tolerance and insulin sensitivity. This effect is mediated by the activation of skeletal muscle β2-ARs, which promotes glycolysis and glycogenolysis .
2. Muscle Hypertrophy
Clenbuterol is widely studied for its anabolic effects. Research indicates that long-term use can lead to significant increases in skeletal muscle mass across various species. The compound stimulates satellite cell proliferation and enhances myofibrillar protein synthesis .
3. Clinical Applications
Clenbuterol has been investigated for its potential benefits in conditions like amyotrophic lateral sclerosis (ALS). A study involving ALS patients showed that clenbuterol treatment was associated with slower disease progression as measured by the ALS Functional Rating Scale (ALSFRS-R) . However, the tolerability at the doses tested was variable.
Case Study: Clenbuterol in ALS Patients
A pilot study involving 25 ALS patients reported that those treated with clenbuterol experienced slower progression of functional decline compared to their pre-treatment rates. Notably, the mean slope of ALSFRS-R scores improved significantly during treatment .
Case Study: Acute Clenbuterol Toxicity
A case report highlighted a patient who experienced acute toxicity after ingesting a low dose of clenbuterol (20 μg), presenting symptoms such as tachycardia and electrolyte imbalance. This underscores the importance of monitoring for adverse effects even at low doses .
Research Findings
Research into the effects of clenbuterol continues to evolve, with findings indicating both potential therapeutic benefits and risks associated with its use:
- Antidiabetic Effects : Clenbuterol has shown promise as an antidiabetic agent by enhancing skeletal muscle glucose metabolism through β2-AR activation .
- Muscle Function : Studies indicate that clenbuterol treatment can improve muscle contractility and performance metrics in animal models .
- Safety Profile : While generally considered safe when used appropriately, clenbuterol can lead to adverse effects such as tremors and cardiovascular complications at higher doses or prolonged use .
特性
IUPAC Name |
(1R)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJMRWALKKWQGH-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](C1=CC(=C(C(=C1)Cl)N)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316988 | |
Record name | (-)-Clenbuterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50306-03-1 | |
Record name | (-)-Clenbuterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50306-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-Clenbuterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050306031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Clenbuterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-4-amino-α-[(tert-butylamino)methyl]-3,5-dichlorobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.375 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLENBUTEROL, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95Q3052YP1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。